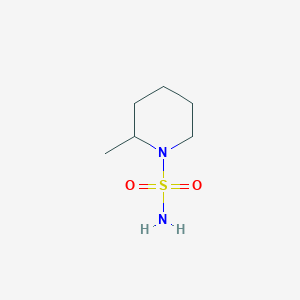

1-Piperidinesulfonamide, 2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

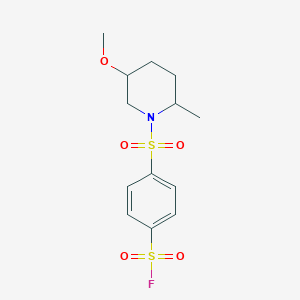

“1-Piperidinesulfonamide, 2-methyl-” is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25. It belongs to the class of compounds known as sulfonamides .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, including those related to 1-Piperidinesulfonamide, 2-methyl-, have been explored for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption behaviors and binding energies on metal surfaces, providing valuable insights into their efficiency and interaction mechanisms with metal substrates (Kaya et al., 2016).

Inhibition of Thrombin

Research on piperidine derivatives has shown significant inhibitory effects on thrombin, a key enzyme in the blood coagulation process. The study of various stereoisomers of these compounds revealed substantial differences in inhibitory potency, suggesting their potential application in therapeutic agents for blood-related disorders (Okamoto et al., 1981).

Membrane-bound Phospholipase A2 Inhibitors

Piperidine derivatives have been synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. These compounds have shown potential in reducing the size of myocardial infarction in animal models, indicating their application in cardiovascular diseases (Oinuma et al., 1991).

Piperidine's Role in Behaviour and Psychiatry

Studies have indicated that piperidine, a component in various derivatives, may play a role in the regulation of behavior and could be an endogenous psychotropic agent. This finding has implications for its use in treating psychiatric disorders (Abood et al., 1961).

Development of Nav1.7 Inhibitors for Pain Treatment

Piperidine-based benzenesulfonamides have been developed as potent and selective Nav1.7 inhibitors, showing promise in the treatment of pain. The effectiveness of these compounds in animal models highlights their potential therapeutic application (Wu et al., 2017).

Piperidine as an Efflux Pump Inhibitor

Piperine, a derivative of piperidine, has been shown to enhance the effectiveness of antibiotics against resistant strains of bacteria by inhibiting bacterial efflux pumps. This suggests its potential use as an adjunct therapy in combating antibiotic resistance (Khan et al., 2006).

Piperidinium Ionic Liquids

Studies on piperidinium ionic liquids, which incorporate piperidine structures, have examined their solvent properties. These studies provide insights into the applications of such ionic liquids in various chemical processes (Lee, 2011).

DNA Damage and Cytotoxic Effects

Research has explored the DNA damage induced by compounds like busulfan, which is related to piperidine derivatives. This DNA damage is significant in understanding the cytotoxic effects of such compounds in cancer therapy (Iwamoto et al., 2004).

Neuroprotective Agents

Piperidine derivatives have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, offering potential as neuroprotective agents. Their selective action suggests possible use in treating neurological disorders (Chenard et al., 1995).

Future Directions

Piperidine and its derivatives, including “1-Piperidinesulfonamide, 2-methyl-”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

2-Methylpiperidine-1-sulfonamide, also known as 1-Piperidinesulfonamide,2-methyl-(7CI,8CI) or 1-Piperidinesulfonamide, 2-methyl-, is a sulfonamide derivative . Sulfonamides are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

2-Methylpiperidine-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis and ultimately inhibits bacterial growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of 2-methylpiperidine-1-sulfonamide is the inhibition of bacterial growth and replication . By competitively inhibiting dihydropteroate synthetase and disrupting folic acid synthesis, the compound prevents the bacteria from producing the necessary components for DNA synthesis .

properties

IUPAC Name |

2-methylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-6-4-2-3-5-8(6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAMIEKGILWGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidinesulfonamide, 2-methyl- | |

CAS RN |

4108-91-2 |

Source

|

| Record name | 2-methylpiperidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)

![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)

![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)

![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)